Reduced Lipophilicity (XLogP) of 4-Methoxynonan-2-one Compared to 2-Nonanone and 4-Ethoxynonan-2-one
4-Methoxynonan-2-one (target compound) exhibits a computed XLogP of 2.1, which is substantially lower than the XLogP of 3.1 for unsubstituted 2-nonanone [1]. The 4-ethoxy analog (2-nonanone, 4-ethoxy-) shows an intermediate XLogP of 2.5 . This represents a reduction of approximately one full log unit relative to 2-nonanone, indicating a markedly different partitioning behavior between aqueous and organic phases.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.1 |
| Comparator Or Baseline | 2-Nonanone: XLogP = 3.1; 4-Ethoxynonan-2-one: XLogP = 2.5 |
| Quantified Difference | ΔXLogP = -1.0 vs 2-nonanone; ΔXLogP = -0.4 vs 4-ethoxy analog |
| Conditions | Computed XLogP values from chemical informatics databases [1] |
Why This Matters
A one-log-unit reduction in lipophilicity can significantly impact membrane permeability, off-target binding, and metabolic clearance, making the target compound preferable for applications requiring lower non-specific binding or improved aqueous compatibility.
- [1] PungentDB. 2-Nonanone (CAS 821-55-6). XLogP3 = 3.1. https://www.pungentdb.org.cn/compound/2-nonanone (accessed via search, 2026-05-11). View Source
